molecular formula C23H14ClN3O2 B13736058 2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine CAS No. 14511-16-1

2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine

Cat. No.: B13736058
CAS No.: 14511-16-1
M. Wt: 399.8 g/mol
InChI Key: KJYYFDSLZQXETA-UHFFFAOYSA-N
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Description

2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine is a chemical compound with the molecular formula C23H14ClN3. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine typically involves the reaction of cyanuric chloride with naphthalen-2-ol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the cyanuric chloride are replaced by the naphthalen-2-yl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed depend on the type of reaction. For example, nucleophilic substitution with an amine would yield a triazine derivative with an amine group replacing the chlorine atom.

Scientific Research Applications

2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine derivative with methoxy groups instead of naphthalen-2-yl groups.

    2-Chloro-4,6-diphenyl-1,3,5-triazine: Contains phenyl groups instead of naphthalen-2-yl groups.

Uniqueness

2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine is unique due to its naphthalen-2-yl groups, which impart distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific interactions with molecular targets or in the design of advanced materials .

Properties

CAS No.

14511-16-1

Molecular Formula

C23H14ClN3O2

Molecular Weight

399.8 g/mol

IUPAC Name

2-chloro-4,6-dinaphthalen-2-yloxy-1,3,5-triazine

InChI

InChI=1S/C23H14ClN3O2/c24-21-25-22(28-19-11-9-15-5-1-3-7-17(15)13-19)27-23(26-21)29-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H

InChI Key

KJYYFDSLZQXETA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=NC(=NC(=N3)Cl)OC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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